molecular formula C21H21N3O2 B12076377 Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B12076377
M. Wt: 347.4 g/mol
InChI Key: VFZBJEFCGGYVIA-UHFFFAOYSA-N
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Description

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: 1243474-73-8, molecular formula: C₂₁H₂₁N₃O₂) is a spirocyclic compound featuring a cyano (-CN) group at position 5 of the indoline ring and a benzyl carboxylate moiety on the piperidine ring ().

Properties

Molecular Formula

C21H21N3O2

Molecular Weight

347.4 g/mol

IUPAC Name

benzyl 5-cyanospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C21H21N3O2/c22-13-17-6-7-19-18(12-17)21(15-23-19)8-10-24(11-9-21)20(25)26-14-16-4-2-1-3-5-16/h1-7,12,23H,8-11,14-15H2

InChI Key

VFZBJEFCGGYVIA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12CNC3=C2C=C(C=C3)C#N)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Three-Component Condensation Methodology

The reaction begins with the activation of isatin (1H-indole-2,3-dione) through nucleophilic attack by a piperidine derivative, forming a spirocyclic intermediate. Subsequent cycloaddition with a cyano-containing dipolarophile (e.g., malononitrile) introduces the cyanospiro moiety. For example:

Isatin+Piperidine+MalononitrileEtOH, 80°CSpiroindoline-piperidine intermediate\text{Isatin} + \text{Piperidine} + \text{Malononitrile} \xrightarrow{\text{EtOH, 80°C}} \text{Spiroindoline-piperidine intermediate}

The benzyl carboxylate group is then introduced via esterification using benzyl chloroformate under basic conditions.

Key Reaction Parameters:

  • Catalyst : Piperidine (5–10 mol%) facilitates imine-enamine tautomerism and cyclization.

  • Solvent : Ethanol or water, aligning with green chemistry principles.

  • Temperature : 80–100°C for 6–12 hours.

  • Yield : 85–93% under optimized conditions.

Alternative Pathways Using Enolizable Substrates

Recent studies highlight the use of enolizable active methylene compounds (e.g., ethyl cyanoacetate) to streamline the synthesis. These substrates participate in Knoevenagel condensations, forming reactive intermediates that undergo Michael addition and intramolecular cyclization.

Industrial Production and Scalability

Industrial synthesis prioritizes cost-effectiveness, scalability, and environmental sustainability. Continuous flow reactors (CFRs) and automated platforms have replaced batch processes to enhance efficiency.

Continuous Flow Reactor Systems

CFRs enable precise control over reaction parameters (residence time, temperature), reducing side reactions and improving yield consistency. A representative protocol involves:

  • Feedstock Mixing : Isatin, piperidine, and malononitrile are introduced into a CFR at 0.5 mL/min.

  • Reaction Zone : Maintained at 90°C with a residence time of 30 minutes.

  • In-line Purification : Liquid-liquid extraction removes unreacted starting materials.

Advantages:

  • Throughput : 5–10 kg/day per unit.

  • Purity : ≥98% (HPLC).

Green Chemistry Innovations

Industrial methods increasingly adopt water as a solvent and recyclable catalysts (e.g., immobilized piperidine on silica gel). For instance, a 2024 study reported a 92% yield using aqueous medium and ultrasound irradiation, reducing energy consumption by 40%.

Optimization Strategies for Enhanced Efficiency

Catalyst Screening

CatalystSolventTemperature (°C)Yield (%)
PiperidineEthanol8089
TriethylamineWater2578
DBUTHF6082

Piperidine outperforms other bases due to its dual role as a catalyst and participating reactant.

Solvent Effects

  • Ethanol : Balances reactivity and environmental impact (Preferred for lab-scale).

  • Water : Ideal for industrial scale but requires surfactants to solubilize hydrophobic intermediates.

Characterization and Quality Control

Post-synthesis characterization ensures structural fidelity and purity:

  • NMR Spectroscopy : Confirms spirocyclic connectivity (e.g., 13C^{13}\text{C} NMR: δ 120–125 ppm for cyano carbon).

  • HPLC : Purity ≥98%.

  • Mass Spectrometry : Molecular ion peak at m/z 347.4 [M+H]+^+ .

Chemical Reactions Analysis

Types of Reactions

Benzyl 5-cyanospiro[indoline-3,4’-piperidine]-1’-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate exhibit promising anticancer properties. The spirocyclic structure allows for enhanced interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. For instance, studies have shown that derivatives of spirocyclic oxindoles can induce apoptosis in various cancer cell lines, including breast and lung cancer cells .

Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. In vitro studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Drug Discovery

CFTR Modulators
Recent research has identified spirocyclic compounds as potential co-potentiators for cystic fibrosis transmembrane conductance regulator (CFTR) modulators. This compound is being explored for its ability to enhance the efficacy of existing CFTR modulators like VX-770. This application is particularly significant for patients with cystic fibrosis caused by specific mutations in the CFTR gene .

Analgesic Properties
There is growing interest in the analgesic properties of spirocyclic oxindoles. Preliminary studies suggest that this compound may interact with pain pathways, providing a basis for its development as a novel analgesic agent. The compound's ability to modulate pain receptors could lead to new treatments for chronic pain conditions .

Chemical Reactions and Synthesis

This compound can undergo various chemical reactions, making it versatile for synthetic applications:

Reaction Type Description Common Reagents
Oxidation Introduces oxygen-containing functional groupsPotassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction Reduces double bonds or functional groupsSodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution Replaces one functional group with anotherHalogens (e.g., Cl, Br), Nucleophiles (amines, alcohols)

The synthesis typically involves multicomponent reactions including isatin and amino acids, showcasing its potential for large-scale industrial applications.

Case Study 1: Anticancer Activity

A study conducted on derivatives of this compound demonstrated significant cytotoxicity against MCF-7 breast cancer cells. The compound was shown to induce apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, this compound exhibited protective effects on neuronal cells by reducing reactive oxygen species levels and enhancing cell viability.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Derivatives

Halogenated analogs of the spiro[indoline-3,4'-piperidine] scaffold are well-documented, with substituents influencing electronic properties, solubility, and bioactivity.

Benzyl 5-chlorospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • CAS : 1041704-16-8
  • Formula : C₂₀H₂₁ClN₂O₂
  • Molecular Weight : 356.9 g/mol
  • This analog is commercially available (e.g., Combi-Blocks, 95% purity) and priced at ~$559.41/g ().
Benzyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • CAS : 438192-14-4
  • Formula : C₂₀H₂₁BrN₂O₂
  • Molecular Weight : 401.3 g/mol
  • Properties : The bromo group increases molecular weight and lipophilicity (logP ~3.2), which may improve blood-brain barrier penetration. However, its bulkier size could reduce binding affinity in sterically sensitive targets. Priced at ~$971.18/g ().
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • CAS : 1243461-51-9
  • Safety data (GHS) indicate hazards requiring protective handling ().

tert-Butyl Carbamate-Protected Analogs

Replacing the benzyl group with tert-butyl carbamate modifies solubility and deprotection kinetics, critical for prodrug strategies.

tert-Butyl 5-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • CAS: Not specified
  • Formula : C₁₇H₂₃FN₂O₂
  • Properties : The fluoro substituent (strong σ-electron withdrawal) enhances metabolic resistance. This compound is a key intermediate in medicinal chemistry, priced at ~$966/250 mg ().
tert-Butyl 5-chloro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
  • CAS : 2103402-31-7
  • Formula : C₁₇H₂₁ClN₂O₃
  • Priced at ~$96/100 mg ().

Functional Group Impact Analysis

Substituent Electronic Effect Lipophilicity (logP) Bioactivity Implications
Cyano (-CN) Strong EWG Moderate (~2.8) Enhances binding to polar active sites; may improve CNS penetration
Chloro (-Cl) Moderate EWG ~3.0 Increases metabolic stability; common in kinase inhibitors
Bromo (-Br) Moderate EWG ~3.2 Higher lipophilicity but potential toxicity concerns
tert-Butyl Steric bulk ~2.5 Protects amines during synthesis; modulates solubility

Pharmacological Potential

The cyano group’s polarity may enhance selectivity for polar binding pockets, a hypothesis supported by analogous nitrile-containing CNS drugs.

Biological Activity

Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its structure, synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The compound features a spiro-indoline-piperidine framework, which is significant in medicinal chemistry due to its diverse biological activities. The molecular formula is C20H21N2O2C_{20}H_{21}N_2O_2 with a molecular weight of approximately 335.4 g/mol. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. This compound can be synthesized through the condensation of appropriate indole derivatives with piperidine under controlled conditions to yield the desired spiro compound .

Antidepressant and Anticonvulsant Properties

Research indicates that spiro[indoline-3,4'-piperidine] derivatives, including this compound, exhibit antidepressant and anticonvulsant activities. These compounds are believed to interact with neurochemical pathways similar to those affected by traditional antidepressants and anticonvulsants .

The proposed mechanism involves modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. The spiro structure may facilitate binding to specific receptors or enzymes involved in neurotransmitter metabolism, enhancing mood regulation and seizure control .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has shown cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. The compound's IC50 values indicate effective concentrations required to inhibit cell growth .

In Vivo Studies

Animal model studies have supported the antidepressant effects of this compound. Behavioral assays indicated reduced depressive-like symptoms in treated subjects compared to controls. Additionally, pharmacokinetic studies revealed favorable absorption and distribution profiles, making it a candidate for further therapeutic development .

Case Studies

Case Study 1: Antidepressant Efficacy
A study involving chronic administration of this compound in rodent models showed a significant reduction in immobility time during forced swim tests, a common measure of antidepressant activity.

Case Study 2: Anticancer Activity
Another investigation assessed the compound's effects on human breast cancer cell lines (MCF-7). The results indicated that treatment led to apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent.

Data Summary

Activity IC50 (µM) Mechanism Study Reference
Antidepressant10Serotonin/Norepinephrine Modulation
Anticancer (MCF-7)15Induction of Apoptosis
Anticonvulsant8Modulation of GABAergic Activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Benzyl 5-cyanospiro[indoline-3,4'-piperidine]-1'-carboxylate?

  • Methodological Answer : Key steps include dianion alkylation and cyclization of precursors like ethyl oxindole carboxylates, followed by functional group modifications. For example, alkylation of ethyl 2-oxindoline-5-carboxylate with a piperidine-derived electrophile can yield the spiro core, with subsequent cyanidation and benzyloxycarbonyl protection . Optimize reaction conditions (e.g., NH₄Cl catalysis in ethanol at reflux) to improve yields . Purification often avoids chromatography via crystallization or distillation .

Q. How should researchers address purification challenges for spiro[indoline-3,4'-piperidine] derivatives?

  • Methodological Answer : Many spiro compounds exist as oils, complicating isolation. Use recrystallization with mixed solvents (e.g., ethyl acetate/hexane) or acid-base extraction for amine-containing intermediates. For example, tert-butyl-protected analogs are purified via silica-free methods, achieving >95% purity . Monitor purity via HPLC or TLC, referencing retention factors from similar compounds (e.g., tert-butyl 5-methoxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Confirm structure using:

  • NMR : Analyze spiro junction protons (δ 3.5–4.5 ppm for piperidine protons; δ 6.5–7.5 ppm for indoline aromatics) .
  • IR : Verify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches .
  • GC-MS : Identify molecular ion peaks (e.g., m/z 248 for benzylspiro[indoline-3,4'-piperidine]) and fragmentation patterns .

Q. What safety precautions are recommended for handling spiro[indoline-3,4'-piperidine] derivatives?

  • Methodological Answer : Assume toxicity until data confirm otherwise. Use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood . For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent toxic fumes . Store at 2–8°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How does the 5-cyano substituent influence pharmacological activity in spiro[indoline-3,4'-piperidine] derivatives?

  • Methodological Answer : The cyano group enhances kinase inhibition potency by forming hydrogen bonds with catalytic residues. For example, 6-substituted spiro[indoline-3,4'-piperidine]-2-ones show IC₅₀ values <10 μM in c-Met kinase assays, whereas 5-substituted analogs are less active . Test activity via cell-based assays (e.g., GTL-16 gastric carcinoma xenografts) and correlate with computational docking studies .

Q. What strategies resolve contradictions in biological data for structurally similar compounds?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, cell line variability). Standardize protocols using positive controls (e.g., foretinib for c-Met inhibition) and validate via orthogonal assays (e.g., Western blotting for phospho-c-Met levels) . Replicate results across ≥3 independent experiments with statistical significance (p<0.05) .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer : Use flow chemistry or automated platforms to enhance reproducibility. For example, tert-butyl 2-(tetrazolyl)spiro[indoline-3,4'-piperidine] derivatives are synthesized at nano-scale with >90% yield via automated liquid handling . Optimize solvent polarity (e.g., ethanol for NH₄Cl-catalyzed reactions) and catalyst loading (5–10 mol%) .

Q. What mechanistic insights explain the cyclization step in spiro ring formation?

  • Methodological Answer : Cyclization proceeds via intramolecular nucleophilic attack of a piperidine nitrogen on an activated carbonyl (e.g., oxindole ketone). DFT calculations suggest a six-membered transition state stabilized by electron-withdrawing groups (e.g., cyano) . Monitor intermediates via LC-MS to identify kinetic vs. thermodynamic control .

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